molecular formula C8H6BrF3O3S B1379591 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene CAS No. 1820614-61-6

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene

Cat. No. B1379591
CAS RN: 1820614-61-6
M. Wt: 319.1 g/mol
InChI Key: DFPIHFNASBHHTG-UHFFFAOYSA-N
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Description

“4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 731018-69-2 . It has a molecular weight of 319.1 and is used extensively in scientific research. Its unique properties enable its application in various fields, including pharmaceutical synthesis, material science, and chemical analysis.


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene” is represented by the formula C8H6BrF3O3S . The InChI Code for this compound is 1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene has been explored in various chemical syntheses and reactions. For instance, Schlosser and Castagnetti (2001) demonstrated its use in the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene. These compounds were successfully intercepted in situ with furan, leading to a variety of derivatives like 1- and 2-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).

Catalysis and Reaction Studies

In the field of catalysis and reaction mechanisms, the compound has found utility as an intermediate or reagent. For example, Petrov, Kalyazin, and Somov (2021) used similar sulfonated compounds in their study on the synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines, showcasing its role in complex organic syntheses (Petrov, Kalyazin, & Somov, 2021).

Material Science and Structural Analysis

In material science, the analysis of similar compounds has been instrumental in understanding molecular structures and properties. Gowda, Foro, and Fuess (2007) investigated the structure of N-(4-fluorophenyl)methanesulfonamide, which shares some structural similarities with 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene, providing insights into the spatial arrangement and potential reactivity of such molecules (Gowda, Foro, & Fuess, 2007).

Novel Synthesis Methods

The research by Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) is another example where related trifluoromethyl compounds were synthesized using unique methods. Their work demonstrates the potential of using similar compounds in novel synthesis techniques (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-4-(trifluoromethoxy)benzene”, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It’s important to handle it with care, using appropriate personal protective equipment, and to use it only in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-methylsulfonyl-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-4-5(9)2-3-6(7)15-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPIHFNASBHHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198664
Record name Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene

CAS RN

1820614-61-6
Record name Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820614-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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